molecular formula C10H8ClN B2520078 8-Chloro-7-methylquinoline CAS No. 102653-25-8

8-Chloro-7-methylquinoline

Cat. No.: B2520078
CAS No.: 102653-25-8
M. Wt: 177.63
InChI Key: DRLIVLYHIKQSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-7-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 7th position on the quinoline ring. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.

Mechanism of Action

Target of Action

Quinoline, 8-chloro-7-methyl-, is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to target various proteins and enzymes in the body. For instance, it has been found that increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .

Mode of Action

Quinoline, 8-chloro-7-methyl-, interacts with its targets, such as COX-2, through a process that involves nucleophilic and electrophilic substitution reactions . The compound’s antibacterial activity is realized through a metal (II)-dependent mode of action possibly through the targeting of a metalloprotein critical to bacterial biofilm viability .

Biochemical Pathways

Quinoline, 8-chloro-7-methyl-, affects various biochemical pathways. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain . By inhibiting this enzyme, Quinoline, 8-chloro-7-methyl-, can potentially reduce inflammation and pain.

Pharmacokinetics

It is known that the lipophilic properties of quinoline derivatives can influence their pharmacokinetic properties .

Result of Action

The result of the action of Quinoline, 8-chloro-7-methyl-, is primarily the inhibition of targeted enzymes or proteins, leading to potential therapeutic effects. For example, by inhibiting COX-2, it may reduce inflammation and pain .

Action Environment

The action of Quinoline, 8-chloro-7-methyl-, can be influenced by various environmental factors. For instance, the presence of metal ions in the environment can influence its antibacterial activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methylquinoline typically involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a dehydrogenation reagent and an organic solvent. The reaction proceeds through a series of steps, including cyclization and dehydrogenation, to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-7-methylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 7-Chloro-8-methylquinoline
  • 8-Chloroquinoline
  • 7-Methylquinoline

Comparison: 8-Chloro-7-methylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to 7-Chloro-8-methylquinoline, the positional isomer, this compound may exhibit different pharmacological properties and reactivity patterns due to the electronic and steric effects imparted by the substituents .

Properties

IUPAC Name

8-chloro-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLIVLYHIKQSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.